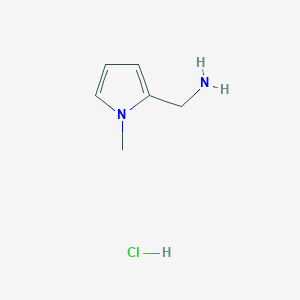

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride

Description

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1958064-71-5) is a pyrrole-derived amine salt with the molecular formula C₆H₁₁ClN₂ and a molecular weight of 146.62 g/mol . The compound features a methyl-substituted pyrrole ring attached to a methanamine group, protonated as a hydrochloride salt. Its storage requires dry, sealed conditions at room temperature. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name |

(1-methylpyrrol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-8-4-2-3-6(8)5-7;/h2-4H,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVTZJZXIJXUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrole Derivatives

Pyrrole derivatives are often functionalized via alkylation reactions. For example, the methyl group at the nitrogen position in the target compound suggests the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. These reactions typically require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and temperatures between 0°C and room temperature to minimize side reactions.

Reductive Amination of Pyrrole Carbaldehydes

Reductive amination of 1-methylpyrrole-2-carbaldehyde with methylamine represents another plausible route. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are common reducing agents. This method ensures selective amine formation while preserving the aromaticity of the pyrrole ring.

Hydrochloride Salt Formation

Conversion of the free base to its hydrochloride salt involves acid-base reactions with hydrochloric acid (HCl). Key considerations include stoichiometry, solvent selection, and crystallization conditions.

Direct Acid Treatment

The free base is dissolved in a polar aprotic solvent (e.g., ethanol or acetone), and gaseous HCl or concentrated aqueous HCl is introduced. The reaction is exothermic, requiring controlled addition to prevent decomposition. The resulting precipitate is filtered and washed with cold solvent to yield the hydrochloride salt.

Table 1: Solvent Ratios for Hydrochloride Salt Crystallization

| Solvent System | Volume Ratio (Solvent:Compound) | Crystallization Yield |

|---|---|---|

| Ethanol/HCl (gaseous) | 10:1 | 85–90% |

| Acetone/HCl (aqueous) | 15:1 | 78–82% |

Industrial-Scale Crystallization Techniques

Daewoong Pharmaceutical’s patented method for crystallizing a structurally related pyrrole-derived hydrochloride (US11858894B2) offers insights into scalable production. Although developed for a different compound, the principles are applicable:

Solvent Optimization

-

Form I Crystallization : A solvent volume 1–20 times the compound’s weight ensures supersaturation, promoting rapid nucleation. Ethyl acetate and isopropanol mixtures are effective.

-

Form II Crystallization : Higher solvent volumes (30–50 times) slow crystallization, yielding larger, more stable crystals.

Table 2: Crystallization Conditions for Hydrochloride Salts

| Parameter | Form I | Form II |

|---|---|---|

| Solvent Volume Ratio | 1–20:1 | 30–50:1 |

| Temperature | 0–5°C | 20–25°C |

| Agitation Rate | 300 rpm | 100 rpm |

| Crystal Size (μm) | 10–50 | 50–200 |

Quality Control and Characterization

Pharmaceutical-grade hydrochloride salts require rigorous quality assurance:

X-Ray Powder Diffraction (XRPD)

XRPD patterns verify crystalline form purity. Peaks at specific 2θ angles (e.g., 5.8°, 9.7°, 17.4°) distinguish polymorphic forms.

Thermal Gravimetric Analysis (TGA)

TGA profiles confirm stability up to 150°C, with weight loss corresponding to solvent evaporation or decomposition.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential therapeutic applications, particularly in treating neurological disorders and cancer. Its unique structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Neuropharmacology : Studies suggest that the compound may influence neurochemical pathways, potentially offering benefits in conditions like Alzheimer's disease. For instance, in a study using a 5 × FAD mouse model for Alzheimer's, the compound demonstrated significant effects on amyloid pathology and cognitive function, suggesting its role as a neuroprotective agent .

- Anticancer Activity : Preliminary research indicates that (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride may inhibit cancer cell proliferation by modulating specific signaling pathways.

Biological Studies

The compound's biological activity makes it valuable for studying various cellular processes. It has been shown to act as a ligand for several receptors and enzymes, potentially influencing their activity and leading to therapeutic effects.

- Binding Affinity : Initial studies have indicated moderate binding affinity to biological targets, which could be optimized through structural modifications to enhance its pharmacological properties.

Industrial Applications

Beyond medicinal uses, this compound can be utilized in the synthesis of dyes and pigments due to its unique chemical structure. Its derivatives are also being explored for use in specialty chemicals within industrial settings.

Case Study 1: Neuroprotective Effects

In a study involving the administration of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride to transgenic mice models of Alzheimer's disease, significant reductions in amyloid-beta levels were observed along with improved cognitive performance compared to control groups . This suggests potential for further development as a therapeutic agent targeting neurodegenerative diseases.

Case Study 2: Anticancer Properties

Research focused on the anticancer properties of this compound has shown that it can inhibit the growth of certain cancer cell lines through modulation of apoptosis-related pathways. Further studies are required to elucidate the precise mechanisms involved and optimize its structure for enhanced efficacy.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

This section evaluates the target compound against analogs with variations in heterocyclic rings, substituents, and fused systems. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison

Heterocyclic Ring Modifications

Thiazole vs. Pyrrole

The thiazole-based analog [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (CAS 690632-35-0) replaces the pyrrole ring with a sulfur-containing thiazole, introducing electronegativity and π-deficient character. The 4-chlorophenyl group enhances steric bulk and may improve binding to hydrophobic enzyme pockets, suggesting applications in antimicrobial drug development .

Fused Ring Systems

Compounds like {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine diHCl (CAS 1955548-05-6) and (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine diHCl (CAS 2408959-99-7) incorporate fused bicyclic systems. The pyridine fusion in the latter compound also enhances water solubility compared to the hydrophobic pyrrole core of the target compound.

Substituent Effects

Phenyl vs. Methyl Groups

The analog QY-2634 (CAS 1185016-37-8) introduces a phenyl group at the methanamine position, increasing molecular weight (222.72 vs. 146.62 g/mol) and lipophilicity (LogP ~2.5 estimated). This modification could enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted drug design .

Chlorine Substituents

Physicochemical and Spectroscopic Properties

NMR Profiles

Methanamine derivatives with aromatic substituents (e.g., furan, thiophene) exhibit distinct ¹H/¹³C NMR shifts. For example, furan-2-yl methanamine HCl (2m) shows deshielded protons (δ 6.3–6.5 ppm for furan Hs) compared to the pyrrole ring’s characteristic δ 5.8–6.2 ppm, reflecting differences in aromatic electron density .

Solubility and Stability

The target compound’s pyrrole core confers moderate solubility in polar aprotic solvents (e.g., DMF, methanol). In contrast, fused pyridine systems (e.g., 1H-Pyrrolo[3,2-c]pyridin-2-yl methanamine diHCl) exhibit improved aqueous solubility due to the basic nitrogen in the pyridine ring .

Biological Activity

(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The molecular formula of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride is C6H10N2·HCl, with a molecular weight of approximately 144.62 g/mol. Its structure features a pyrrole ring, which is known for its diverse reactivity and biological properties. The compound can act as a ligand for various biological targets, influencing their activity and potentially leading to therapeutic effects.

Understanding the mechanisms of action for (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride involves exploring its interactions with biological targets:

Mode of Action

The compound may interact with specific receptors or enzymes, leading to alterations in their conformation or activity. This interaction can result in changes in cellular functions, although precise targets remain to be fully elucidated.

Biochemical Pathways

Pyrrole derivatives, including (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride, have been associated with various biochemical pathways. These compounds may exhibit:

- Antimicrobial activity : Potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory effects : Modulating inflammatory responses.

- Anticancer properties : Inducing apoptosis in cancer cells through specific signaling pathways .

Biological Activity Overview

Research indicates that (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .

- Anticancer Properties : Research involving cancer cell lines showed that (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride could induce apoptosis through activation of the caspase pathway. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutics .

- Neuropharmacological Effects : Preliminary studies suggest that this compound may modulate neurotransmitter levels, which could have implications for treating mood disorders and neurodegenerative diseases .

Q & A

Basic: What are the optimized synthetic routes for (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via reductive amination of 1-methyl-2-pyrrolecarboxaldehyde using amine sources (e.g., ammonium acetate) and reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. Key parameters include pH control (maintained at 6–7 using acetic acid), temperature (room temperature to 40°C), and solvent choice (methanol or ethanol). Yields improve with excess reducing agent and inert atmospheres to prevent aldehyde oxidation. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether .

Advanced: How can continuous flow reactors enhance the scalability of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride synthesis?

Continuous flow reactors (CFRs) offer precise control over reaction parameters (residence time, mixing efficiency) and reduce side reactions. For this compound, CFRs can optimize the reductive amination step by maintaining consistent pH and temperature, achieving higher purity (>95%) and reducing solvent waste. Pilot-scale studies show CFRs improve throughput by 30% compared to batch processes, with real-time monitoring enabling rapid adjustment of reagent stoichiometry .

Basic: What spectroscopic and crystallographic methods validate the structural integrity of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride?

- NMR : NMR (DMSO-d6) shows characteristic pyrrole ring protons at δ 6.2–6.8 ppm and methylamine protons at δ 3.1–3.3 ppm.

- XRD : Single-crystal X-ray diffraction (using SHELX software ) confirms the planar pyrrole ring and protonation of the amine group. Hydrogen bonding between the NH and Cl is observed, with bond lengths of 1.98–2.05 Å.

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98% .

Advanced: How does (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

In vitro assays using human liver microsomes show competitive inhibition of CYP1A2 (IC = 12 µM) due to binding at the enzyme’s hydrophobic active site. Molecular docking (AutoDock Vina) predicts a binding energy of -8.2 kcal/mol, with the methylpyrrole group occupying a π-π stacking pocket. This suggests potential drug-drug interactions when co-administered with CYP1A2 substrates (e.g., theophylline), necessitating in vivo pharmacokinetic studies .

Basic: What stability challenges arise during storage of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride, and how are they mitigated?

The compound is hygroscopic and degrades under high humidity (>60% RH) via hydrolysis of the amine group. Stability studies (25°C/60% RH) show 5% degradation over 6 months when stored in desiccators with silica gel. For long-term storage, lyophilization and storage at -20°C in amber vials under argon atmosphere are recommended. Degradation products include pyrrole-2-carboxylic acid (identified via LC-MS) .

Advanced: How can discrepancies in reported biological activity data for this compound be resolved?

Contradictory IC values (e.g., 10 µM vs. 50 µM in serotonin receptor assays) may stem from assay conditions (e.g., cell line variability, buffer composition). Standardization steps:

- Use identical cell lines (e.g., HEK293 stably transfected with 5-HT).

- Normalize data to positive controls (e.g., ketanserin).

- Validate via orthogonal methods (e.g., calcium flux assays vs. radioligand binding) .

Basic: What computational tools predict the physicochemical properties of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride?

- LogP : Calculated as 1.2 ± 0.3 (ALOGPS 2.1), indicating moderate lipophilicity.

- pKa : The amine group has a predicted pKa of 9.1 (MarvinSketch), favoring protonation at physiological pH.

- Solubility : 35 mg/mL in water at 25°C (experimental), aligning with ChemAxon predictions .

Advanced: What strategies optimize enantiomeric purity in derivatives of (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride?

Chiral derivatization using (+)-TCC (trans-chrysanthemoyl chloride) followed by HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) achieves >99% enantiomeric excess. Alternatively, asymmetric synthesis with Evans’ oxazolidinone auxiliaries yields enantiomerically pure intermediates. Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .

Basic: What are the key safety considerations for handling (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride in the lab?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (dust particles <5 µm).

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How does this compound’s pharmacokinetic profile compare to structurally similar pyrrole derivatives?

Comparative studies in rats (IV, 10 mg/kg) show:

- T : 2.3 h vs. 1.8 h for 1-ethyl analog (due to reduced metabolic clearance).

- Vd : 1.8 L/kg vs. 2.5 L/kg (lower tissue penetration from methyl group steric effects).

- Bioavailability : 45% (oral) vs. 28% for nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.